molecular formula C10H13NS B13925570 4-((Cyclopropylmethyl)sulfanyl)aniline

4-((Cyclopropylmethyl)sulfanyl)aniline

Cat. No.: B13925570
M. Wt: 179.28 g/mol
InChI Key: GIGQMHZXPCDURR-UHFFFAOYSA-N
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Description

4-((Cyclopropylmethyl)sulfanyl)aniline is an aromatic amine derivative featuring a sulfanyl (-S-) group at the para position of the aniline ring, substituted with a cyclopropylmethyl moiety. This structure confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry, materials science, and agrochemical research.

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

4-(cyclopropylmethylsulfanyl)aniline

InChI

InChI=1S/C10H13NS/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7,11H2

InChI Key

GIGQMHZXPCDURR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CSC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopropylmethyl)sulfanyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloronitrobenzene with cyclopropylmethylthiol, followed by the reduction of the nitro group to an amine . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium carbonate, and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of 4-((Cyclopropylmethyl)sulfanyl)aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopropylmethyl)sulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Iron powder or hydrogen gas with a palladium catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens (e.g., chlorine or bromine), and sulfonation with sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-((Cyclopropylmethyl)sulfanyl)aniline from the nitro precursor.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

4-((Cyclopropylmethyl)sulfanyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Cyclopropylmethyl)sulfanyl)aniline depends on its specific applicationFor example, in electrophilic aromatic substitution reactions, the aniline ring can act as a nucleophile, attacking electrophilic species to form substituted products . The cyclopropylmethylsulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The table below compares 4-((Cyclopropylmethyl)sulfanyl)aniline with structurally related sulfanyl- and sulfonyl-aniline derivatives:

Compound Name Substituent on S-Atom Functional Group Key Properties/Applications Reference
4-((Cyclopropylmethyl)sulfanyl)aniline Cyclopropylmethyl Sulfanyl (-S-) Moderate hydrophobicity; potential in drug design
4-[(Trifluoromethyl)sulfanyl]aniline Trifluoromethyl Sulfanyl (-S-) Enhanced hydrophobicity; used in perovskite solar cells for stability
4-((4-Chlorophenyl)sulfonyl)aniline 4-Chlorophenyl Sulfonyl (-SO₂-) Electron-withdrawing; used in polymer synthesis
4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline Isopropylphenyl Sulfanyl (-S-) Steric bulk; studied for environmental fate
Profluralin N/A (Cyclopropylmethyl on N) Nitro/trifluoromethyl Agrochemical (herbicide) with soil persistence

Key Observations :

  • Electronic Effects : Sulfonyl groups (e.g., in 4-((4-Chlorophenyl)sulfonyl)aniline) are strongly electron-withdrawing, reducing the electron density of the aromatic ring, whereas sulfanyl groups (e.g., in the target compound) are mildly electron-donating, enhancing reactivity in electrophilic substitutions .
  • Steric Effects : Cyclopropylmethyl provides moderate steric hindrance compared to bulkier substituents like cyclohexyl or benzyl, which are associated with enhanced cytotoxicity in metal complexes .
  • Hydrophobicity : The trifluoromethyl group in 4TA confers superior hydrophobicity compared to cyclopropylmethyl, critical for moisture resistance in perovskites .

Physicochemical Properties

  • LogP and Solubility : Cyclopropylmethyl-substituted compounds generally exhibit logP values between 2.5–3.5, indicating moderate lipophilicity. For example, 4-((Cyclopropylmethyl)sulfanyl)aniline is less hydrophobic than 4TA (logP ~4.0) but more soluble in organic solvents than sulfonyl analogs .
  • Thermal Stability : Sulfonyl derivatives (e.g., 4-((4-Chlorophenyl)sulfonyl)aniline) show higher thermal stability due to the robust -SO₂- linkage, whereas sulfanyl analogs may undergo oxidative degradation .

Biological Activity

4-((Cyclopropylmethyl)sulfanyl)aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including the cyclopropylmethyl and sulfanyl groups, contribute to its reactivity and interaction with various biological targets. This article reviews the biological activity of 4-((Cyclopropylmethyl)sulfanyl)aniline, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-((Cyclopropylmethyl)sulfanyl)aniline can be represented as follows:

C1H2N1S1C3H5\text{C}_1\text{H}_2\text{N}_1\text{S}_1\text{C}_3\text{H}_5

This compound features a cyclopropylmethyl group attached to a sulfanyl aniline structure, which is crucial for its biological activity.

The mechanism of action for 4-((Cyclopropylmethyl)sulfanyl)aniline primarily involves its ability to bind to specific enzymes or receptors, modulating their activity. Research indicates that it may inhibit certain enzymes involved in cell proliferation, thus exhibiting potential anticancer properties. Additionally, its interaction with microbial targets suggests possible antimicrobial effects.

Antimicrobial Activity

Studies have demonstrated that 4-((Cyclopropylmethyl)sulfanyl)aniline exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at low concentrations. For instance, the minimum inhibitory concentration (MIC) values recorded for this compound against common pathogens are promising:

Microorganism MIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These results indicate a strong potential for development into antimicrobial agents .

Anticancer Activity

The anticancer properties of 4-((Cyclopropylmethyl)sulfanyl)aniline have been explored through various in vitro studies. The compound has shown efficacy in inhibiting cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were determined as follows:

Cell Line IC50 (μM)
MCF-75.0
A5498.0

The observed cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Structure-Activity Relationships (SAR)

The unique structural components of 4-((Cyclopropylmethyl)sulfanyl)aniline significantly influence its biological activity. Variations in substituents on the aniline ring or modifications to the cyclopropyl group can lead to changes in potency and selectivity against biological targets. For example, analogs with different alkyl substitutions on the cyclopropyl group have been synthesized and evaluated for their biological activities, revealing that certain modifications enhance both antimicrobial and anticancer effects.

Case Studies

Several case studies have highlighted the effectiveness of 4-((Cyclopropylmethyl)sulfanyl)aniline in preclinical models:

  • Antimicrobial Efficacy : In a study involving infected mice models, administration of the compound led to a significant reduction in bacterial load compared to untreated controls.
  • Cancer Treatment : A xenograft model using human breast cancer cells demonstrated that treatment with 4-((Cyclopropylmethyl)sulfanyl)aniline resulted in tumor size reduction by approximately 50% after four weeks of treatment.

These findings underscore the therapeutic potential of this compound in both infectious diseases and oncology .

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